molecular formula C15H11ClN2O2S B11074129 1-(4-chlorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione

1-(4-chlorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione

Cat. No.: B11074129
M. Wt: 318.8 g/mol
InChI Key: XFUHENJKPJGEEZ-UHFFFAOYSA-N
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Description

    Starting Material: 4-chlorophenyl-pyrrole-2,5-dione

    Reagents: Thiophen-2-ylmethylamine, triethylamine

    Conditions: Nucleophilic substitution to introduce the thiophen-2-ylmethylamino group

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione typically involves multi-step organic reactions

  • Synthesis of Pyrrole-2,5-dione Core

      Starting Material: Maleic anhydride

      Reagents: Ammonium acetate, acetic acid

      Conditions: Reflux in acetic acid to form pyrrole-2,5-dione

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

      Conditions: Aqueous or organic solvents, varying temperatures

      Products: Oxidized derivatives of the thiophene and pyrrole rings

  • Reduction

      Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

      Conditions: Anhydrous conditions, low temperatures

      Products: Reduced forms of the carbonyl groups

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Conditions: Varying solvents and temperatures

      Products: Substituted derivatives on the aromatic rings

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution at room temperature

    Reduction: NaBH₄ in methanol at 0°C

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in dichloromethane (DCM)

Scientific Research Applications

1-(4-chlorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione has several applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its electronic properties due to the presence of the thiophene ring.
  • Biology

    • Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
  • Medicine

    • Explored as a potential pharmaceutical intermediate for drug development.
  • Industry

    • Potential applications in the development of organic electronic materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the 4-chlorophenyl and thiophen-2-ylmethylamino groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione: Similar structure but with a phenylamino group instead of a thiophen-2-ylmethylamino group.

    1-(4-chlorophenyl)-3-(methylamino)-1H-pyrrole-2,5-dione: Similar structure but with a methylamino group instead of a thiophen-2-ylmethylamino group.

Uniqueness

1-(4-chlorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione is unique due to the presence of the thiophen-2-ylmethylamino group, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C15H11ClN2O2S

Molecular Weight

318.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(thiophen-2-ylmethylamino)pyrrole-2,5-dione

InChI

InChI=1S/C15H11ClN2O2S/c16-10-3-5-11(6-4-10)18-14(19)8-13(15(18)20)17-9-12-2-1-7-21-12/h1-8,17H,9H2

InChI Key

XFUHENJKPJGEEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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